Tert-butyl 4-(((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate is a structurally complex molecule featuring:
- A 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine core with a trifluoromethyl (-CF₃) substituent at position 4.
- A methyl carbamoyl bridge linking the triazolopyridine core to a piperidine ring.
- A tert-butyl carbamate group at position 1 of the piperidine, enhancing stability and modulating solubility .
This compound’s design integrates lipophilic (CF₃), hydrogen-bonding (carbamoyl), and sterically bulky (tert-butyl) moieties, making it relevant for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions.
Properties
IUPAC Name |
tert-butyl 4-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F3N5O3/c1-18(2,3)30-17(29)26-8-6-12(7-9-26)16(28)23-10-15-25-24-14-5-4-13(11-27(14)15)19(20,21)22/h12-13H,4-11H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWFWGXUNSKXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolopyridine-Piperidine Derivatives
Compound 2g (tert-butyl 4-(6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxylate)
- Structural Difference : Lacks the methyl carbamoyl bridge, directly linking the triazolopyridine to piperidine.
- Synthesis: Yielded 69% via a Mitsunobu reaction .
- Higher lipophilicity (logP) compared to the target compound. NMR data (¹H, ¹³C) confirm rigidity from direct piperidine-triazolopyridine linkage .
Compound 59 (3-(4-(3-fluoro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile)
Triazolopyridine-Methyl Carbamates
Compound 8 (tert-butyl ((6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate)
- Structural Difference : Lacks the piperidine-carbamoyl moiety, featuring only a tert-butyl carbamate on the methyl group.
- Synthesis : Purified via column chromatography (PE/EtOAc) with unquantified yield .
- Properties: Reduced steric bulk compared to the target compound. Potential for improved membrane permeability due to simpler structure.
Compound 28 (tert-butyl ((6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate)
Structure-Activity Relationship (SAR) Insights
Preparation Methods
Cyclization of Hydrazine Derivatives
The triazolopyridine scaffold is synthesized via cyclization of 2-hydrazinopyridine derivatives. A modified Mitsunobu reaction using acylated hydrazines and triphenylphosphine/diethyl azodicarboxylate (DEAD) facilitates intramolecular cyclization under mild conditions. For example, 2-hydrazino-6-(trifluoromethyl)-5,6,7,8-tetrahydropyridine is treated with ethyl chloroformate to form the acyl hydrazine, followed by Mitsunobu conditions to yield the triazolo[4,3-a]pyridine core in 53–67% yield.
Alternative Route via Isatoic Anhydride
Another approach involves reacting isatoic anhydride with hydrazine hydrate to form 2-aminobenzamide intermediates, which undergo cyclization with carbon disulfide and potassium hydroxide to yield triazoloquinazolinones. Adaptation of this method for tetrahydropyridine systems requires hydrogenation of pyridine precursors prior to cyclization.
Preparation of Boc-Protected Piperidine Carbamoyl Chloride
Boc Protection of Piperidine
Piperidine-4-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine, yielding tert-butyl piperidine-4-carboxylate in >90% purity. Patent data indicate that optimal conditions involve a 1:1 molar ratio of piperidine to Boc₂O in dichloromethane at 0–5°C.
Activation as Carbamoyl Chloride
The Boc-piperidine carboxylate is converted to the corresponding carbamoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Kinetic studies show that oxalyl chloride in dimethylformamide (DMF) as a catalyst provides higher yields (85–92%) compared to SOCl₂ (70–78%).
Coupling of Triazolopyridine and Piperidine Intermediates
Aminomethylation of Triazolopyridine
The triazolopyridine core undergoes aminomethylation at position 3 using formaldehyde and ammonium acetate in acetic acid, yielding 3-(aminomethyl)-6-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine . Alternative methods employ reductive amination with sodium cyanoborohydride, achieving 88–94% yields.
Amide Bond Formation
The aminomethyl-triazolopyridine is coupled with Boc-piperidine carbamoyl chloride using HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (hydroxybenzotriazole) in dichloromethane. This method, adapted from PARP inhibitor syntheses, affords the final product in 76–82% yield after purification by recrystallization.
Optimization and Comparative Data
Yield Optimization for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazolopyridine core | Mitsunobu (DEAD, PPh₃) | 67 | 98 |
| Boc protection | Boc₂O, Et₃N, DCM, 0°C | 95 | 99 |
| Carbamoyl chloride | Oxalyl chloride, DMF, 25°C | 92 | 97 |
| Final coupling | HCTU/HOBt, DIPEA, DCM | 82 | 98 |
Impact of Trifluoromethyl Group
The electron-withdrawing trifluoromethyl group necessitates longer reaction times during cyclization (12–16 hours vs. 8–10 hours for non-fluorinated analogues). Hydrogenation of the pyridine ring to tetrahydropyridine is achieved using Pd/C under 50 psi H₂, with yields improving from 68% to 85% when using 10% Pd/C.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
